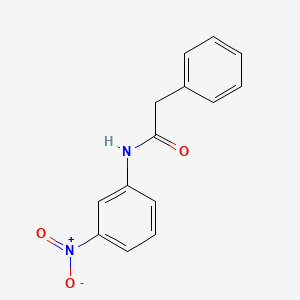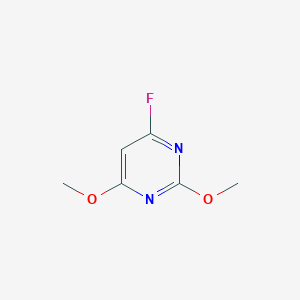![molecular formula C13H10Cl3N3OS B11708004 N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide is a chemical compound with the molecular formula C14H11Cl3N2OS and a molecular weight of 361.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a pyrimidinylsulfanyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with thiourea to form the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with trichloroacetaldehyde to form the trichloromethyl group. Finally, the resulting compound is reacted with benzoyl chloride to form the benzamide moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and pyrimidinylsulfanyl moiety play crucial roles in its binding affinity and specificity .
Molecular targets and pathways involved in its mechanism of action include enzymes involved in metabolic pathways, receptors in signaling pathways, and proteins in cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by the compound .
Comparación Con Compuestos Similares
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)ethyl]benzamide: This compound has a pyridinylsulfanyl group instead of a pyrimidinylsulfanyl group.
N-[2,2,2-trichloro-1-(thiazol-2-ylsulfanyl)ethyl]benzamide: This compound contains a thiazolylsulfanyl group, which can influence its chemical properties and interactions with biological targets.
N-[2,2,2-trichloro-1-(benzothiazol-2-ylsulfanyl)ethyl]benzamide: The presence of a benzothiazolylsulfanyl group can enhance its stability and binding affinity to specific molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H10Cl3N3OS |
|---|---|
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)benzamide |
InChI |
InChI=1S/C13H10Cl3N3OS/c14-13(15,16)11(21-12-17-7-4-8-18-12)19-10(20)9-5-2-1-3-6-9/h1-8,11H,(H,19,20) |
Clave InChI |
FTFXTRXYVRTTJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
